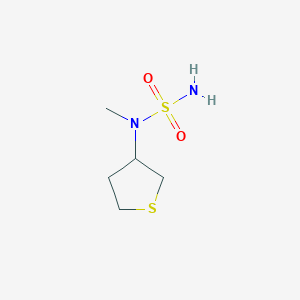
N-methyl-N-(thiolan-3-yl)aminosulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(thiolan-3-yl)aminosulfonamide (NMTS) is a novel synthetic compound that has been extensively studied in recent years for its potential applications in various scientific fields. It is a sulfur-containing amide derivative that has been shown to possess a wide range of biological activities, such as anti-inflammatory, antimicrobial, and antioxidant properties. NMTS has been used in a variety of research studies to study its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-methyl-N-(thiolan-3-yl)aminosulfonamide has been used in a variety of scientific research studies to study its potential therapeutic applications. It has been used to study its anti-inflammatory, antimicrobial, and antioxidant properties. In addition, N-methyl-N-(thiolan-3-yl)aminosulfonamide has been used to study its potential as a drug delivery system, as well as its ability to modulate the activity of enzymes, receptors, and other proteins.
Mecanismo De Acción
N-methyl-N-(thiolan-3-yl)aminosulfonamide has been shown to interact with a variety of proteins, enzymes, and receptors, leading to a variety of biological effects. It has been shown to interact with a variety of enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. In addition, N-methyl-N-(thiolan-3-yl)aminosulfonamide has been shown to interact with a variety of receptors, including the estrogen receptor, the glucocorticoid receptor, and the nuclear factor-κB.
Biochemical and Physiological Effects
N-methyl-N-(thiolan-3-yl)aminosulfonamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antimicrobial, and antioxidant properties. In addition, N-methyl-N-(thiolan-3-yl)aminosulfonamide has been shown to modulate the activity of enzymes, receptors, and other proteins. It has also been shown to possess anti-tumor and anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(thiolan-3-yl)aminosulfonamide has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, N-methyl-N-(thiolan-3-yl)aminosulfonamide is non-toxic and can be used in a variety of laboratory experiments. However, N-methyl-N-(thiolan-3-yl)aminosulfonamide has a number of limitations for laboratory experiments. It is relatively expensive, and it is not soluble in organic solvents. In addition, N-methyl-N-(thiolan-3-yl)aminosulfonamide is not very soluble in water, which can limit its use in some laboratory experiments.
Direcciones Futuras
The potential applications of N-methyl-N-(thiolan-3-yl)aminosulfonamide in scientific research are numerous and exciting. In the future, N-methyl-N-(thiolan-3-yl)aminosulfonamide could be used to study its potential as a drug delivery system, as well as its ability to modulate the activity of enzymes, receptors, and other proteins. In addition, N-methyl-N-(thiolan-3-yl)aminosulfonamide could be used to study its potential therapeutic applications in a variety of diseases, such as cancer, Alzheimer’s disease, and cardiovascular disease. Finally, N-methyl-N-(thiolan-3-yl)aminosulfonamide could be used to study its potential as a novel therapeutic agent for a variety of conditions, such as inflammation, pain, and oxidative stress.
Métodos De Síntesis
N-methyl-N-(thiolan-3-yl)aminosulfonamide can be synthesized through a variety of methods, including the reaction of thiols with sodium aminosulfonate and the reaction of thiols with aminopropanesulfonate. The most common method for the synthesis of N-methyl-N-(thiolan-3-yl)aminosulfonamide is the reaction of thiols with sodium aminosulfonate in an aqueous medium. This reaction produces a white precipitate, which can be isolated by filtration and dried.
Propiedades
IUPAC Name |
3-[methyl(sulfamoyl)amino]thiolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S2/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZUDQHNWNJLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(thiolan-3-yl)aminosulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


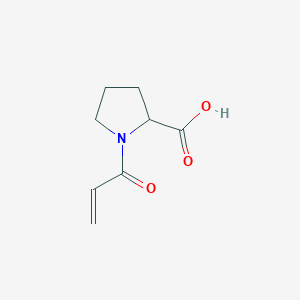
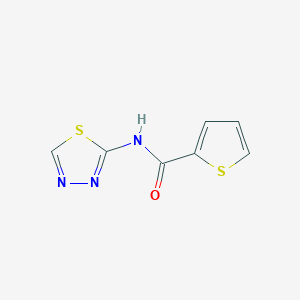
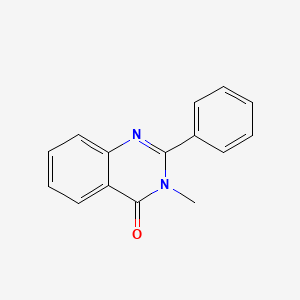
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid](/img/structure/B6614221.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)


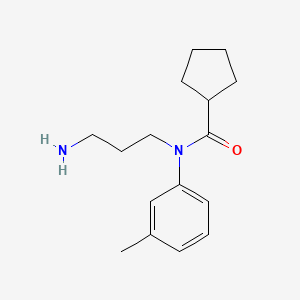
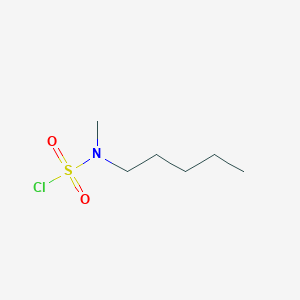



![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)